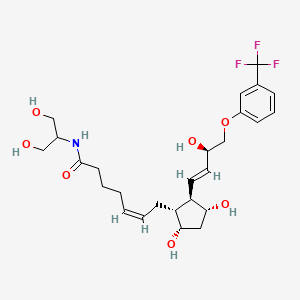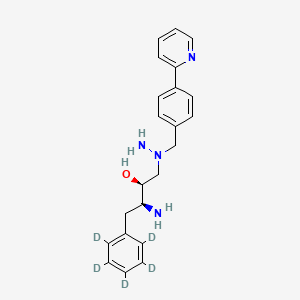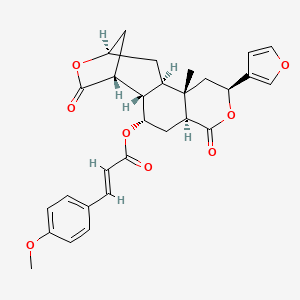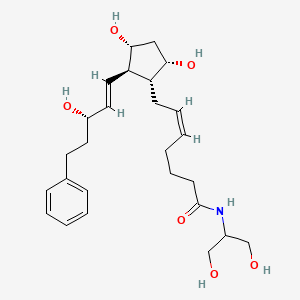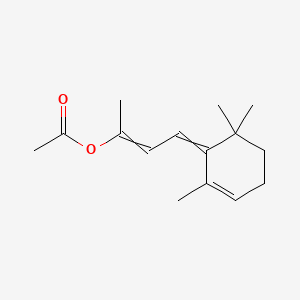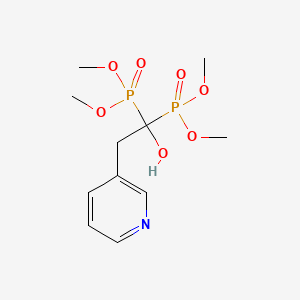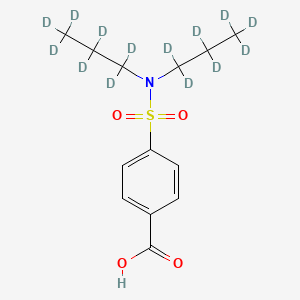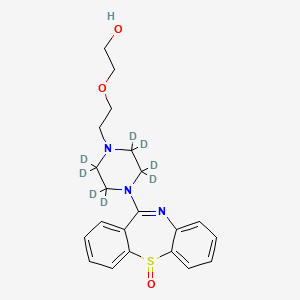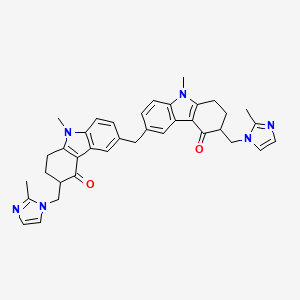
6α-羟基紫杉醇-d5
描述
6α-Hydroxy Paclitaxel-d5 is a deuterium-labeled derivative of 6α-Hydroxy Paclitaxel, which is a major human metabolite of Paclitaxel. Paclitaxel, commonly known by its brand name Taxol, is a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, ovarian, and lung cancer . The deuterium labeling in 6α-Hydroxy Paclitaxel-d5 makes it particularly useful for metabolic studies and pharmacokinetic research .
科学研究应用
6α-Hydroxy Paclitaxel-d5 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways of Paclitaxel and its derivatives . In biology and medicine, the compound is employed in pharmacokinetic studies to understand its distribution, metabolism, and excretion in the body . Additionally, it has shown potential in inhibiting the growth of various cancer cell lines, including breast, ovarian, and lung cancer . The compound also exhibits anti-inflammatory and immunomodulatory effects, making it valuable for research in these areas .
作用机制
Target of Action
6α-Hydroxy Paclitaxel-d5 is a deuterium-labeled metabolite of Paclitaxel . The primary target of this compound is the microtubule component of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
6α-Hydroxy Paclitaxel-d5, like its parent compound Paclitaxel, interferes with the normal function of microtubule growth . While some drugs cause the depolymerization of microtubules, 6α-Hydroxy Paclitaxel-d5 hyper-stabilizes their structure . This stabilization prevents the microtubules from disassembling, which is a critical process during cell division .
Biochemical Pathways
The action of 6α-Hydroxy Paclitaxel-d5 affects several biochemical pathways. Primarily, it interferes with the normal cell cycle, causing cells to arrest in the G2/M phase . This arrest prevents cells from dividing, leading to cell death . Additionally, 6α-Hydroxy Paclitaxel-d5 has been shown to have a time-dependent effect on organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1) with similar inhibition potency to Paclitaxel .
Pharmacokinetics
The pharmacokinetics of 6α-Hydroxy Paclitaxel-d5 involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver via the cytochrome P450 system, specifically CYP2C8 and CYP3A4, forming various metabolites . The primary route of excretion is through the feces, with a smaller amount excreted in the urine .
Result of Action
The molecular and cellular effects of 6α-Hydroxy Paclitaxel-d5’s action are primarily seen in its ability to inhibit cell division and induce cell death . This makes it effective against various cancer cell lines, including breast, ovarian, and lung cancer . Additionally, it has anti-inflammatory and immunomodulatory effects .
Action Environment
The action, efficacy, and stability of 6α-Hydroxy Paclitaxel-d5 can be influenced by various environmental factors. These include the presence of other drugs, the patient’s health status, and genetic factors that can affect drug metabolism. For instance, variations in the genes for the cytochrome P450 enzymes can affect how quickly the drug is metabolized and cleared from the body
生化分析
Biochemical Properties
6α-Hydroxy Paclitaxel-d5 plays a significant role in biochemical reactions, particularly in the inhibition of organic anion-transporting polypeptides (OATP). It retains a time-dependent effect on OATP1B1 with similar inhibition potency to Paclitaxel, but it does not show time-dependent inhibition of OATP1B3 . This compound interacts with enzymes such as cytochrome P450 (CYP) isoform CYP2C8, which is responsible for its formation from Paclitaxel . The interaction with these enzymes and transporters is crucial for its role in cancer research.
Cellular Effects
6α-Hydroxy Paclitaxel-d5 has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer . It also exhibits anti-inflammatory and immunomodulatory effects . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of proteins involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
The mechanism of action of 6α-Hydroxy Paclitaxel-d5 involves its binding interactions with biomolecules and enzyme inhibition. It binds to microtubules, stabilizing them and preventing their depolymerization, which is essential for its anticancer activity . This stabilization disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with CYP2C8 results in its formation from Paclitaxel, highlighting its role in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6α-Hydroxy Paclitaxel-d5 can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it retains its inhibitory effects on cancer cell growth over extended periods
Dosage Effects in Animal Models
The effects of 6α-Hydroxy Paclitaxel-d5 vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell growth without significant toxicity At higher doses, it may exhibit toxic or adverse effects, including potential damage to normal cells and tissues
Metabolic Pathways
6α-Hydroxy Paclitaxel-d5 is involved in metabolic pathways mediated by cytochrome P450 enzymes, particularly CYP2C8 . This enzyme catalyzes the hydroxylation of Paclitaxel to form 6α-Hydroxy Paclitaxel-d5. The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, which are crucial for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 6α-Hydroxy Paclitaxel-d5 within cells and tissues involve interactions with transporters such as OATP1B1 . These transporters facilitate the compound’s uptake and distribution to target sites, influencing its localization and accumulation. The compound’s distribution is essential for its therapeutic efficacy and potential side effects.
Subcellular Localization
6α-Hydroxy Paclitaxel-d5 is localized within specific subcellular compartments, including the cytoplasm and microtubules . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. The compound’s localization to microtubules is particularly important for its role in disrupting cell division and inducing apoptosis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6α-Hydroxy Paclitaxel-d5 involves the hydroxylation of Paclitaxel at the 6α position, followed by the incorporation of deuterium. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired hydroxylation and deuterium labeling . High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is often employed to validate the synthesis and ensure the purity of the compound .
Industrial Production Methods: Industrial production of 6α-Hydroxy Paclitaxel-d5 follows similar synthetic routes but on a larger scale. The process involves the use of advanced chromatographic techniques to isolate and purify the compound. The production methods are designed to be efficient and scalable to meet the demands of research and clinical applications .
化学反应分析
Types of Reactions: 6α-Hydroxy Paclitaxel-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the compound’s behavior in biological systems and its potential therapeutic applications .
Common Reagents and Conditions: Common reagents used in the reactions involving 6α-Hydroxy Paclitaxel-d5 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of 6α-Hydroxy Paclitaxel-d5 include various hydroxylated and deuterated derivatives. These products are essential for studying the compound’s pharmacokinetics and metabolic pathways .
相似化合物的比较
Similar Compounds: Similar compounds to 6α-Hydroxy Paclitaxel-d5 include other hydroxylated and deuterated derivatives of Paclitaxel, such as 3′-p-hydroxypaclitaxel and 7-epi-paclitaxel . These compounds share structural similarities but differ in their specific hydroxylation and deuteration patterns .
Uniqueness: The uniqueness of 6α-Hydroxy Paclitaxel-d5 lies in its specific hydroxylation at the 6α position and the incorporation of deuterium. This unique structure makes it particularly useful for detailed metabolic and pharmacokinetic studies, as the deuterium labeling allows for precise tracking and analysis in biological systems .
属性
CAS 编号 |
1315376-90-9 |
|---|---|
分子式 |
C47H51NO15 |
分子量 |
874.9 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-1,8,9-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1/i8D,12D,13D,18D,19D |
InChI 键 |
NDCWHEDPSFRTDA-NZSUPHSRSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H]([C@@H]([C@@H]6[C@]5(CO6)OC(=O)C)O)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
规范 SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
同义词 |
6α-Hydroxy Taxol-d5; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


